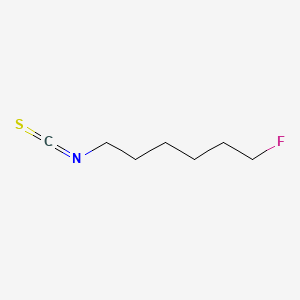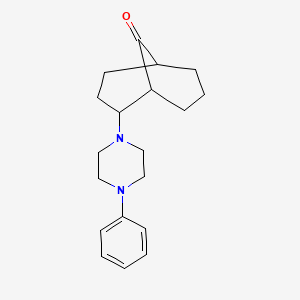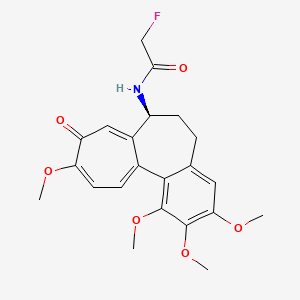
Colchicine, 17-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Colchicine, 17-fluoro- is a fluorinated derivative of colchicine, an alkaloid originally extracted from the plant Colchicum autumnale (autumn crocus). Colchicine is well-known for its use in treating gout and familial Mediterranean fever due to its anti-inflammatory properties. The addition of a fluorine atom at the 17th position aims to enhance its pharmacological properties and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Colchicine, 17-fluoro- typically involves the fluorination of colchicine at the 17th position. This can be achieved through various methods, including electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may be conducted at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of Colchicine, 17-fluoro- involves scaling up the synthetic routes mentioned above. The process includes optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions: Colchicine, 17-fluoro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated position, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of oxidized derivatives with increased polarity.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Substitution: Formation of substituted derivatives with potential new biological activities.
科学研究应用
Colchicine, 17-fluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study microtubule dynamics and interactions due to its ability to bind to tubulin.
Biology: Investigated for its effects on cell division and cytoskeletal organization.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The mechanism of action of Colchicine, 17-fluoro- involves binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, disrupting the cytoskeleton and affecting cell division and intracellular transport. The compound also interferes with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the production of inflammatory cytokines such as interleukin-1β .
相似化合物的比较
Colchicine: The parent compound, known for its anti-inflammatory properties.
Combretastatin A-4: A microtubule-destabilizing agent with similar binding properties.
Phenstatin: A derivative of combretastatin with similar mechanisms of action.
Uniqueness: Colchicine, 17-fluoro- is unique due to the presence of the fluorine atom, which enhances its stability and potentially its pharmacological properties. This modification may result in improved efficacy and reduced toxicity compared to its parent compound .
属性
CAS 编号 |
26195-68-6 |
|---|---|
分子式 |
C22H24FNO6 |
分子量 |
417.4 g/mol |
IUPAC 名称 |
2-fluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C22H24FNO6/c1-27-17-8-6-13-14(10-16(17)25)15(24-19(26)11-23)7-5-12-9-18(28-2)21(29-3)22(30-4)20(12)13/h6,8-10,15H,5,7,11H2,1-4H3,(H,24,26)/t15-/m0/s1 |
InChI 键 |
KXWHAQUZPQTBGU-HNNXBMFYSA-N |
手性 SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF |
规范 SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


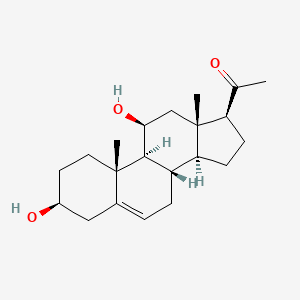
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)







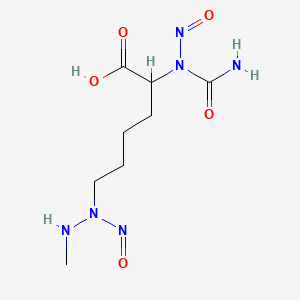
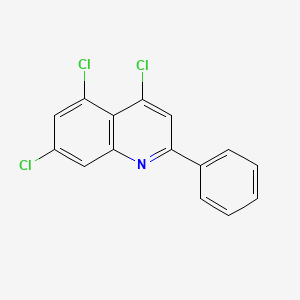
![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
